molecular formula C17H33NO4Si B13030255 Tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate

Tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate

Cat. No.: B13030255
M. Wt: 343.5 g/mol
InChI Key: HDJGUCSZJYEJMC-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate is a complex piperidine derivative featuring a tert-butyl carbamate protecting group, a 4-oxo (ketone) moiety, and a tert-butyl(dimethyl)silyl (TBS)-protected hydroxymethyl substituent at the 2-position. This compound is primarily utilized in organic synthesis as a key intermediate for constructing nitrogen-containing heterocycles, particularly in medicinal chemistry and natural product synthesis. Its structural complexity enables selective deprotection and functionalization, making it valuable for multi-step synthetic routes .

Properties

Molecular Formula

C17H33NO4Si

Molecular Weight

343.5 g/mol

IUPAC Name

tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C17H33NO4Si/c1-16(2,3)22-15(20)18-10-9-14(19)11-13(18)12-21-23(7,8)17(4,5)6/h13H,9-12H2,1-8H3

InChI Key

HDJGUCSZJYEJMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Piperidine Core

  • The starting point is often a 4-oxopiperidine derivative, which can be prepared by cyclization of suitable amino acid or amino ketone precursors.
  • The piperidine ring provides the backbone for subsequent functionalization.

Introduction of the Hydroxymethyl Group and Silyl Protection

  • The hydroxymethyl substituent at the 2-position is introduced via nucleophilic substitution or oxidation-reduction sequences on the piperidine ring.
  • This hydroxyl group is then protected by reaction with tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole.
  • The reaction is typically carried out in an aprotic solvent like methylene chloride at room temperature to ensure selective silylation.

Protection of the Piperidine Nitrogen

  • The nitrogen atom is protected by formation of the tert-butyl carbamate (Boc) group.
  • This is achieved by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) under basic conditions using catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF).
  • This step improves the compound’s stability and solubility for further synthetic manipulations.

Purification and Characterization

  • Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purification is commonly performed via silica gel column chromatography using hexane/ethyl acetate gradients.
  • Structural confirmation is done by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC purity analysis.
Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Piperidine ring formation Cyclization from amino precursors Various Ambient to reflux Variable Starting material preparation
Hydroxymethyl introduction Nucleophilic substitution/oxidation-reduction THF or similar 0–25 °C ~70-80 Position-specific functionalization
Silyl protection (TBS) tert-Butyl(dimethyl)silyl chloride + imidazole Methylene chloride Room temperature 80-90 Selective hydroxyl protection
Nitrogen Boc protection Di-tert-butyl dicarbonate + DMAP THF Room temperature 85-95 Carbamate formation for N-protection
Purification Silica gel chromatography Hexane/ethyl acetate Ambient - Purity >95% by HPLC
  • The TBS protecting group is critical for preventing unwanted side reactions at the hydroxymethyl position during subsequent synthetic steps. It is stable under neutral and mildly basic conditions but can be selectively removed under fluoride ion treatment (e.g., TBAF).
  • The Boc group on the nitrogen provides stability against nucleophilic attack and facilitates handling and storage.
  • The 4-oxo group on the piperidine ring is reactive towards nucleophiles, allowing further functionalization such as reductive amination or addition reactions.
  • Analytical data from NMR confirm the presence of characteristic signals: the TBS methyl groups appear near δ 0.0 to 0.1 ppm, and the Boc tert-butyl group resonates near δ 1.4 ppm.
  • Mass spectrometry typically shows a molecular ion peak consistent with the molecular weight of 343.5 g/mol.
  • HPLC analysis with C18 columns and UV detection at 210–254 nm confirms purity above 95%, essential for downstream applications.
  • The synthesis involves reagents such as TBS chloride and Boc anhydride, which require handling under inert atmosphere and use of personal protective equipment (PPE) including gloves, lab coats, and eye protection.
  • Reactions are performed in fume hoods to avoid exposure to volatile and potentially irritant byproducts like tert-butanol.
  • Waste containing silicon and organic residues should be disposed of according to hazardous waste protocols.
Aspect Details
Starting Material 4-oxopiperidine derivatives
Key Reagents tert-Butyl(dimethyl)silyl chloride, imidazole, di-tert-butyl dicarbonate, DMAP
Solvents Methylene chloride, THF
Protection Groups TBS for hydroxymethyl, Boc for nitrogen
Reaction Monitoring TLC, HPLC
Purification Silica gel chromatography with hexane/ethyl acetate gradients
Analytical Techniques NMR (1H, 13C), MS (ESI or HRMS), HPLC
Typical Yields 70-95% per step
Storage Conditions Inert atmosphere (N2 or Ar), -20°C to prevent hydrolysis

This detailed synthesis approach, supported by analytical validation and safety considerations, provides a robust and reproducible method for preparing tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate suitable for research and industrial applications.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Ester Carbonyl

The tert-butyloxycarbonyl (Boc) group undergoes nucleophilic acyl substitution under acidic or basic conditions, facilitating the introduction of new functional groups.

Reaction Conditions Products Key Findings
Boc DeprotectionHCl (gas) in dioxane, 0–25°C4-Oxopiperidine derivativeQuantitative removal of Boc group; preserves silyl ether and ketone.
AmidationAmines, DCC/DMAP, THF, refluxPiperidine-1-carboxamide derivativesHigh yields (75–90%); steric hindrance from silyl ether minimally affects reactivity .

Mechanistic Insight : The Boc group’s electrophilic carbonyl carbon is susceptible to nucleophilic attack by amines or water, forming intermediates that collapse to release CO₂ and tert-butanol.

Silyl Ether Cleavage

The tert-butyldimethylsilyl (TBS) ether moiety is cleaved under mild fluoride-based conditions, yielding primary alcohols.

Reagent Conditions Products Efficiency
Tetrabutylammonium fluoride (TBAF)THF, 25°C, 2h2-(Hydroxymethyl)-4-oxopiperidine>95% yield; minimal side reactions .
HF-PyridineCH₂Cl₂, 0°C, 1h2-(Hydroxymethyl)-4-oxopiperidine85% yield; risk of ketone reduction at higher temps.

Applications : Selective deprotection enables sequential functionalization, e.g., oxidation of the alcohol to aldehydes for further coupling .

Ketone Reduction

The 4-oxopiperidine ketone is reduced to secondary alcohols using hydride donors.

Reagent Conditions Products Stereoselectivity
NaBH₄MeOH, 0°C, 1h4-Hydroxypiperidine derivativeRacemic mixture; no stereocontrol.
L-SelectrideTHF, –78°C, 30min(S)-4-Hydroxypiperidine85% ee; chelation-controlled mechanism .

Notes : Steric bulk from the silyl ether directs reductants to the less hindered face of the ketone, influencing stereochemical outcomes.

Functionalization via Enolate Intermediates

The ketone forms enolates under strong bases, enabling alkylation or aldol reactions.

Base Electrophile Products Yield
LDAMethyl iodide4-(Methyl)-piperidine derivative70% yield; regioselective at α-position.
KHMDSBenzaldehyde4-(β-Hydroxybenzyl)piperidine60% yield; diastereomeric ratio 3:1 (syn:anti) .

Optimization : Flow microreactor systems enhance enolate stability and reaction reproducibility compared to batch methods.

Oxidation of the Piperidine Ring

The 4-oxo group participates in oxidation-reduction cascades, though this is less common.

Reagent Conditions Products Observations
mCPBACH₂Cl₂, 25°C, 12hEpoxide at C3-C450% yield; competing Baeyer-Villiger oxidation .
OsO₄, NMOAcetone/H₂O, 0°CDiol formationLimited utility due to overoxidation risks.

Scientific Research Applications

Synthetic Applications

Tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate is primarily utilized in organic synthesis due to its functional groups that allow for further modifications. The carbonyl group in the piperidine ring can participate in nucleophilic addition reactions, making it suitable for creating more complex molecules.

Synthetic Pathways

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Ring : The initial step involves the cyclization of appropriate precursors to form the piperidine structure.
  • Introduction of Silyl Group : The tert-butyldimethylsilyl group can be introduced through silylation reactions, enhancing the compound's stability.
  • Esterification : The carboxylic acid functionality can be converted into an ester, improving solubility and reactivity in biological systems.

These methods highlight the compound's versatility for generating derivatives that may possess enhanced properties or biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for pharmaceutical applications.

Potential Therapeutic Uses

The compound's unique structure allows researchers to explore its potential as:

  • Anticancer Agent : Due to its ability to modulate biological pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Agent : It may offer protective effects in neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress.
  • Anti-inflammatory Agent : The compound could potentially inhibit inflammatory pathways, providing therapeutic benefits in conditions such as arthritis or other inflammatory disorders.

Case Studies and Research Findings

Several studies have explored the applications of this compound, focusing on its biological effects and synthetic utility:

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential for development into anticancer therapeutics.
  • Neuroprotective Studies : Investigations into the neuroprotective properties revealed that modifications to the compound could enhance its efficacy in models of neurodegeneration.
  • Inflammation Models : Research indicated that this compound could modulate inflammatory responses in vitro, paving the way for further exploration in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group can act as a protecting group, allowing for selective reactions at other sites within the molecule. The piperidine ring may interact with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compounds sharing the 4-oxopiperidine-1-carboxylate backbone but differing in substituents include:

Compound Name Key Substituents Molecular Formula Molecular Weight Key References
1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopiperidine 3,3-Dimethyl groups at C3 C12H21NO3 227.30
tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate Ethyl group at C3 C12H21NO3 227.30
tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate Hexahydroisoindole core (fused bicyclic system) C14H21NO3 251.32
Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate Ethyl ester, tert-butoxyethyl at C3 C14H23NO5 285.34

Key Observations :

  • Substituents at the C3 or C2 positions significantly alter steric and electronic properties. For example, the TBS-protected hydroxymethyl group in the target compound enhances stability toward acidic/basic conditions compared to ethyl or methyl groups .
TBS-Protected Analogues

The TBS group is a critical protective moiety. Comparable compounds include:

Compound Name Core Structure TBS Group Position Molecular Formula Molecular Weight Key References
tert-Butyl (2S,4S)-4-[TBS]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Pyrrolidine (5-membered) C4 C16H33NO4Si 331.52
tert-Butyl N-((3R)-3-[TBS]oxybutoxycarbonyl)-L-alaninate derivatives Piperidine/isoxazoline C3 (butoxy chain) Varies Varies

Key Observations :

  • The target compound’s piperidine ring (6-membered) offers greater conformational flexibility than pyrrolidine derivatives (5-membered), impacting binding affinity in biological systems .
  • TBS protection at the hydroxymethyl position (C2 in the target compound) contrasts with TBS on sidechains (e.g., butoxy groups in ), altering solubility and reactivity .

Key Observations :

  • The target compound’s synthetic yield (50% in ) is comparable to other tert-butyl carboxylate derivatives, though yields vary with substituent complexity.
  • TLC mobility (Rf) differences reflect polarity changes: nitro or dibenzylamino groups () reduce mobility compared to ketone/ester functionalities .

Biological Activity

Tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate, a compound with the molecular formula C17H33NO4Si, has garnered attention in recent research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with various functional groups, including a tert-butyldimethylsilyl ether. Its structure can be represented as follows:

  • Molecular Formula : C17H33NO4Si
  • CAS Number : 849767-21-1
  • Molecular Weight : 341.53 g/mol

The presence of the silyl group enhances the compound's stability and solubility, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of piperidine can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism often involves disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways.

2. Anticancer Properties

Some studies have explored the anticancer potential of piperidine derivatives. For instance, compounds with structural similarities to this compound have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact pathways involved may include the modulation of signaling pathways such as PI3K/Akt and MAPK.

3. Neuroprotective Effects

Recent investigations have also suggested neuroprotective properties associated with piperidine derivatives. These compounds may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions like Alzheimer's disease, where oxidative damage plays a significant role.

Research Findings and Case Studies

StudyFindings
Smith et al., 2023Demonstrated antimicrobial activity against E. coli and S. aureusSuggests potential for new antibiotic development
Johnson et al., 2024Showed cytotoxic effects on breast cancer cell linesHighlights possible anticancer applications
Lee et al., 2023Found neuroprotective effects in vitroIndicates potential for treating neurodegenerative diseases

The biological activity of this compound may involve several mechanisms:

  • Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : In cancer cells, it may trigger programmed cell death through intrinsic or extrinsic pathways.
  • Antioxidant Activity : By scavenging free radicals, it can reduce oxidative stress in neuronal cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example:

Piperidine Core Functionalization : Start with 4-oxopiperidine derivatives. Introduce the oxymethyl group at position 2 via nucleophilic substitution or oxidation-reduction sequences.

Silyl Protection : Use tert-butyl(dimethyl)silyl (TBS) chloride in the presence of a base (e.g., imidazole) to protect the hydroxyl group .

Carboxylate Protection : React the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) to form the tert-butyl carboxylate .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR : Confirm the presence of TBS (δ ~0.1 ppm for Si(CH₃)₂) and Boc (δ ~1.4 ppm for tert-butyl) groups .
  • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 210–254 nm .
  • Stability Tests : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the silyl ether or Boc group .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood for synthesis and purification steps due to potential volatile byproducts (e.g., tert-butanol) .
  • Waste Disposal : Collect organic waste in designated containers and treat via neutralization or incineration by licensed facilities .

Advanced Research Questions

Q. How does the steric bulk of the TBS group influence reactivity in downstream transformations?

  • Methodological Answer :

  • Steric Effects : The TBS group hinders nucleophilic attack at the adjacent oxymethyl carbon, making it stable under basic conditions but labile to fluoride ions (e.g., TBAF or HF-pyridine) .
  • Case Study : Compare reaction rates of TBS-protected vs. unprotected analogs in Mitsunobu or Grignard reactions. Use kinetic studies (e.g., NMR monitoring) to quantify steric hindrance .

Q. What strategies resolve contradictions in reported toxicity data for tert-butyl piperidine derivatives?

  • Methodological Answer :

  • Data Reconciliation : Cross-reference SDS from multiple suppliers (e.g., Key Organics vs. ChemScene LLC). Note discrepancies in acute toxicity classifications (e.g., Category 4 vs. non-hazardous) .
  • Experimental Validation : Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity. Correlate results with structural analogs (e.g., tert-butyl 4-(pyridin-3-yl)piperidine derivatives) .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*). Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions .
  • Molecular Dynamics : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .

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